Resorufin, sel de sodium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenoxazinium salts, including derivatives similar to 7-Hydroxy-3H-phenoxazin-3-one, sodium salt, involves methods that yield high purity compounds. For instance, zinc chloride-free 3,7-bis(dialkylamino)phenoxazinium salts have been synthesized with yields up to 84%, showcasing a variety of anions like chloride, bromide, and nitrate, determined through spectroscopy and elemental analyses (Ge, Arai, & Ihara, 2008).

Molecular Structure Analysis

Molecular structure analysis of phenoxazinium salts and related compounds provides insights into their complex formation and stability. For example, the study of sodium phenolate complexes reveals the influence of intramolecular coordination on aggregation, with structures ranging from mononuclear to hexameric arrangements, highlighting the versatility of these compounds in forming diverse molecular architectures (Koten et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving phenoxazinium salts demonstrate a range of biological and photophysical activities. The synthesis and in vitro antiprotozoal activities of 3,7-bis(dialkylamino)phenoxazin-5-ium derivatives indicate potent effects against various pathogens, showing the chemical versatility and potential therapeutic applications of these compounds (Ge, Arai, Kaiser, Wittlin, Brun, & Ihara, 2008).

Physical Properties Analysis

The physical properties of phenoxazinium salts and related compounds, such as their crystal structure and thermal stability, provide essential information for their application in material science and engineering. For instance, the crystal structure and thermal studies of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt offer insights into its polymer formation and decomposition characteristics, which are critical for designing materials with specific thermal properties (Kula, Mazur, & Rzączyńska, 2007).

Chemical Properties Analysis

Exploring the chemical properties of phenoxazinium salts, such as their reactivity with other compounds and stability under various conditions, is essential for their application in synthesis and material science. The interaction of sodium phenolate with different salts and solvents reveals the complex reaction mechanisms and phase transfer catalysis, which are crucial for understanding the reactivity and applications of these compounds in organic synthesis (Wang & Weng, 1995).

Applications De Recherche Scientifique

Analyse de fluorescence et colorimétrique

Le sel de sodium de resorufine est largement utilisé comme sonde fluorescente en raison de son rendement quantique de fluorescence élevé et de sa longue longueur d’onde d’excitation/d’émission. Il est particulièrement précieux dans la détection de diverses molécules biologiques in situ et en temps réel, offrant une grande sélectivité et sensibilité, ainsi qu’une résolution spatiotemporelle exceptionnelle et une rétroaction rapide .

Bioessais et imagerie

Le composé sert de composant principal dans le développement de sondes fluorescentes pour les bioessais et l’imagerie. Ces sondes sont conçues pour détecter une gamme d’analytes, y compris les cations, les anions, les espèces réactives du soufre, les petites molécules et les macromolécules biologiques .

Détection des espèces redox-actives

Les sondes à base de resorufine sont spécifiquement conçues pour identifier les espèces redox-actives au sein des systèmes biologiques. Cette application est cruciale pour comprendre le stress oxydatif et son impact sur diverses maladies .

Surveillance de l’activité du cytochrome P450

Le sel de sodium de resorufine est utilisé pour déterminer l’activité des enzymes du cytochrome P450, telles que la coumarine 7-hydroxylase (COH). Ceci est essentiel pour étudier le métabolisme des médicaments et les effets de diverses substances sur la fonction hépatique .

Étalon interne pour l’analyse des enzymes

Il est également utilisé comme étalon interne pour l’analyse de l’éthoxyresorufine-o-dééthylase (EROD). Cette application est importante en toxicologie et en pharmacologie pour évaluer l’impact des xénobiotiques sur l’activité enzymatique .

Nanotechnologie et bio-ingénierie

Les propriétés du composé sont exploitées dans le domaine de la nanotechnologie et de la bio-ingénierie, en particulier dans la conception, la synthèse et la caractérisation de sondes moléculaires et nano-sondes luminescentes pour des applications biologiques et biomédicales .

Mécanisme D'action

Target of Action

Resorufin sodium salt primarily targets the metabolic activity of cells . It is used to determine the cytochrome P450 (CYP) 2A5 coumarin 7-hydroxylase (COH) activity changes over a broad range of lipopolysaccharide (LPS) doses .

Mode of Action

Resorufin sodium salt operates through a redox reaction. The compound is reduced to resorufin by viable, metabolically active cells . This reduction is facilitated by NADH and NADPH as electron sources . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of metabolic activity .

Biochemical Pathways

The primary biochemical pathway affected by resorufin sodium salt is the cellular metabolic activity pathway . The compound’s reduction to resorufin is an indicator of this metabolic activity . The process can be monitored using a simple fluorometric assay .

Pharmacokinetics

The compound is known to be soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand the pharmacokinetics of resorufin sodium salt.

Result of Action

The reduction of resorufin sodium salt to resorufin results in a change in fluorescence . This change can be detected and used as an indicator of cellular metabolic activity . Therefore, the primary molecular and cellular effect of the compound’s action is the indication of metabolic activity.

Action Environment

The action of resorufin sodium salt is influenced by environmental factors such as pH . The compound exhibits yellow fluorescence at pH 4.4 and weak orange fluorescence at pH 6.4 . Therefore, the efficacy and stability of resorufin sodium salt can be affected by the pH of the environment .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, not to breathe dust, vapors or spray mist, and not to ingest .

Analyse Biochimique

Biochemical Properties

Resorufin sodium salt plays a significant role in biochemical reactions. It is reduced by metabolically active cells, a process promoted by NADH reductase and carnitine dehydrogenase . This reduction process results in the production of the highly fluorescent resorufin . The fluorescence intensity of resorufin provides a reliable estimate of viable cell numbers .

Cellular Effects

Resorufin sodium salt has profound effects on various types of cells and cellular processes. It is used to measure viability based on the metabolic activity in mammalian cell culture and primary cells . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of the metabolic activity of cells .

Molecular Mechanism

The mechanism of action of Resorufin sodium salt involves its reduction by metabolically active cells. This reduction process is promoted by NADH reductase and carnitine dehydrogenase . The irradiation of resazurin in the presence of amines leads to deoxygenation of the N-oxide group, giving resorufin . This photoreaction is highly dependent on the amine structure and is efficient only in the presence of tertiary aliphatic amines .

Temporal Effects in Laboratory Settings

Over time, the effects of Resorufin sodium salt can change in laboratory settings. Aqueous solutions of resorufin decompose with exposure to room lighting . Solutions exposed to fluorescent room lighting at 1.25 mM in methanol or in a mixture of 0.1 M HEPES buffer, pH 7.6, in 60% methanol did not change in their absorbance and fluorescence from their initial readings over a 2-hour interval .

Metabolic Pathways

Resorufin sodium salt is involved in various metabolic pathways. It is reduced by metabolically active cells, a process promoted by NADH reductase and carnitine dehydrogenase . This reduction process results in the production of the highly fluorescent resorufin .

Propriétés

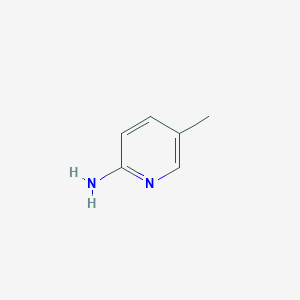

IUPAC Name |

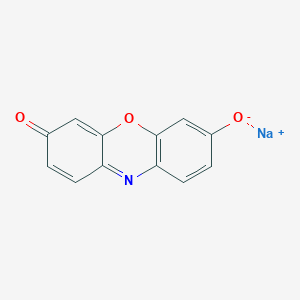

sodium;7-oxophenoxazin-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3.Na/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXBZZBYMSVFPR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188528 | |

| Record name | 7-Hydroxy-3H-phenoxazin-3-one, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34994-50-8 | |

| Record name | Resorufin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034994508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3H-phenoxazin-3-one, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3H-phenoxazin-3-one, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Resorufin sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV98HN5BP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Resorufin sodium salt being explored for pH sensing?

A1: Resorufin sodium salt exhibits a pH-dependent change in its fluorescence lifetime, making it a promising candidate for accurate, non-contact pH sensing [, ]. Unlike intensity-based methods, fluorescence lifetime measurements are less susceptible to variations in excitation source intensity, scattering effects, and photobleaching, enhancing their reliability [, ].

Q2: How does the fluorescence lifetime of Resorufin sodium salt change with pH?

A2: Research shows that the intensity-averaged fluorescence lifetime (τ) of Resorufin sodium salt in a 0.1M phosphate buffer solution increases by more than 3 nanoseconds across a pH range of 2 to 10 [, ]. The most significant change in signal, approximately 90%, occurs between pH 4 and 8 [, ].

Q3: Has Resorufin sodium salt been incorporated into any materials for pH sensing applications?

A3: Yes, researchers have successfully incorporated Resorufin sodium salt into sol-gels, which are porous materials suitable for sensor development [, ]. The incorporation was achieved using both acid and base hydrolysis of tetra-methoxysilane (TMOS) [, ]. While the dye retains its pH sensitivity within the sol-gel matrix, challenges such as dye leaching at higher pH and sol-gel cracking need to be addressed for practical applications [, ].

Q4: Beyond pH sensing, what other applications has Resorufin sodium salt been investigated for?

A4: Resorufin sodium salt's ability to fluoresce makes it valuable in materials science. Researchers have successfully embedded it within the channels of chiral metal-organic frameworks (MOFs) []. These "colored" crystals exhibit polarized emission due to the alignment of the dye molecules within the MOF structure []. This controlled incorporation of Resorufin sodium salt within MOFs opens possibilities for applications in areas like nonlinear optics and polarized light-emitting devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)

![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)

![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)